![molecular formula C20H17NO4 B3121350 1,2-Bis(benzyloxy)-4-nitrobenzene CAS No. 28387-13-5](/img/structure/B3121350.png)
1,2-Bis(benzyloxy)-4-nitrobenzene
Overview
Description
1,2-Bis(benzyloxy)-4-nitrobenzene is a chemical compound with the molecular formula C23H21NO4 . It is a derivative of benzene, which is a simple aromatic ring compound. The compound contains two benzyloxy groups attached to the 1 and 2 positions of the benzene ring, and a nitro group attached to the 4 position .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(benzyloxy)-4-nitrobenzene is characterized by the presence of two benzyloxy groups and one nitro group attached to a benzene ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Scientific Research Applications
Photocatalysis and Environmental Remediation
The nitrobenzene moiety in 1,2-Bis(benzyloxy)-4-nitrobenzene can participate in photocatalytic reactions. Researchers investigate its potential for degrading organic pollutants in water or air under UV or visible light. The compound’s stability and reactivity make it relevant for environmental applications.
For more technical details, you can refer to the Sigma-Aldrich page on 1,2-Bis(benzyloxy)-4-nitrobenzene here.
properties
IUPAC Name |
4-nitro-1,2-bis(phenylmethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVOPCBFNUSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(benzyloxy)-4-nitrobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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